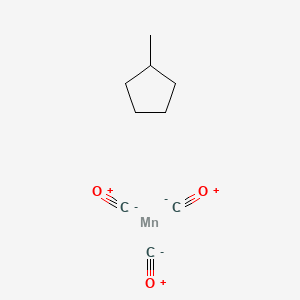
Carbon monoxide;manganese;methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;manganese;methylcyclopentane is a coordination compound that involves carbon monoxide, manganese, and methylcyclopentane. This compound is part of the broader class of organometallic compounds, which are known for their diverse coordination chemistry and applications in various fields .
Métodos De Preparación
The synthesis of carbon monoxide;manganese;methylcyclopentane typically involves the reaction of manganese carbonyl with methylcyclopentane under controlled conditions. One common method is the chemical vapor deposition (CVD) technique, which allows for the preparation of well-defined atomic-scale catalysts . The reaction conditions often include high temperatures and the presence of a catalyst to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
Carbon monoxide;manganese;methylcyclopentane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of manganese carbonyl can lead to the release of carbon monoxide .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions, including the oxidation of hydrocarbons . In biology and medicine, it has been studied for its potential use in delivering therapeutic levels of carbon monoxide to hypoxic tumor cells . In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of carbon monoxide;manganese;methylcyclopentane involves the release of carbon monoxide through redox-mediated reactions. The compound reacts with hydrogen peroxide to release carbon monoxide, which can then exert its effects on various molecular targets and pathways . This mechanism is particularly relevant in the context of its potential use as an anti-cancer agent .
Comparación Con Compuestos Similares
Carbon monoxide;manganese;methylcyclopentane can be compared to other similar compounds, such as manganese carbonyls and other metal carbonyl complexes. These compounds share similar coordination chemistry and applications but differ in their specific structures and properties . For example, manganese carbonyls like Mn(CO)6+ and Re(CO)6+ are known for their stability and unique reactivity .
Propiedades
Fórmula molecular |
C9H12MnO3 |
|---|---|
Peso molecular |
223.13 g/mol |
Nombre IUPAC |
carbon monoxide;manganese;methylcyclopentane |
InChI |
InChI=1S/C6H12.3CO.Mn/c1-6-4-2-3-5-6;3*1-2;/h6H,2-5H2,1H3;;;; |
Clave InChI |
RGEZHZRUQVDILM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


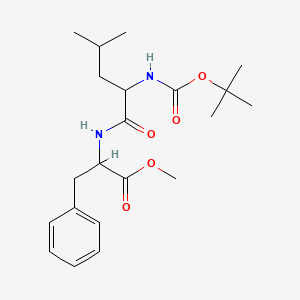

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)

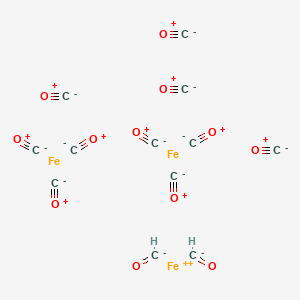
![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
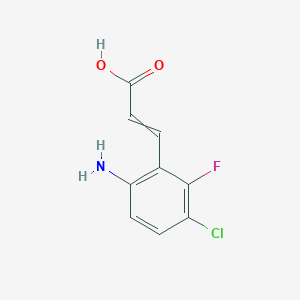

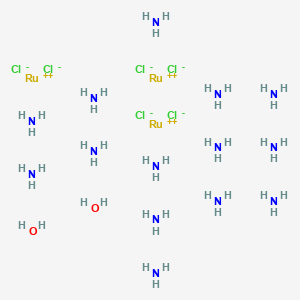
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
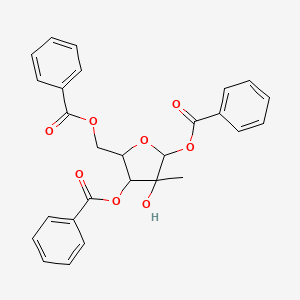
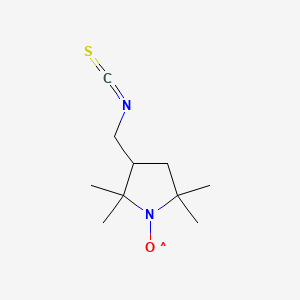
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
